((1S)-1-(2-Naphthyl)ethyl)methylamine CAS 885619-30-7 properties
((1S)-1-(2-Naphthyl)ethyl)methylamine CAS 885619-30-7 properties
Technical Monograph: ((1S)-1-(2-Naphthyl)ethyl)methylamine CAS: 885619-30-7 Formula: C₁₃H₁₅N Molecular Weight: 185.27 g/mol [1]
Part 1: Executive Summary & Chemical Identity
((1S)-1-(2-Naphthyl)ethyl)methylamine (also known as (S)-N-Methyl-1-(naphthalen-2-yl)ethanamine) is a high-value chiral building block used primarily in the asymmetric synthesis of pharmaceutical agents and as a resolving agent for chiral acids.[1]
Structurally, it belongs to the class of chiral arylalkylamines .[1] It is the N-methylated derivative of (S)-1-(2-naphthyl)ethylamine. It is distinct from the well-known Cinacalcet intermediate ((R)-1-(1-naphthyl)ethylamine) by the position of the ethylamine attachment (2-position vs. 1-position) and the N-methylation. This structural variation alters its steric profile, making it a critical tool for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for calcimimetics and CNS-active agents where the "naphthyl-ethyl-amine" pharmacophore is privileged.[1]
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value / Description | Source/Note |
| CAS Number | 885619-30-7 | Chemical Abstract Service |
| IUPAC Name | (1S)-N-methyl-1-(naphthalen-2-yl)ethanamine | Standard Nomenclature |
| Molecular Formula | C₁₃H₁₅N | Calculated |
| Molecular Weight | 185.27 g/mol | Calculated |
| Chirality | (S)-Enantiomer | Optical Rotation: (-) |
| Physical State | Pale yellow oil or low-melting solid | Analog inference* |
| Boiling Point | ~140–145 °C at 10 mmHg | Predicted based on primary amine |
| pKa | ~9.8–10.2 (Conjugate acid) | Typical for N-methyl benzylamines |
| Solubility | Soluble in MeOH, EtOH, DCM, Toluene; Low in Water | Lipophilic amine |
*Note: Pure free base amines of this class are often oils; hydrochloride salts are stable crystalline solids.[1]
Part 2: Synthetic Methodology
The synthesis of CAS 885619-30-7 is typically achieved via the N-methylation of the primary amine precursor , (S)-1-(2-naphthyl)ethylamine (CAS 3082-62-0).[1] This route preserves the chiral center's integrity, avoiding the complex resolution steps required if starting from racemic ketones.
Protocol: Eschweiler-Clarke N-Methylation
This protocol utilizes formic acid and formaldehyde to selectively monomethylate the primary amine without racemization.[1]
Reagents:
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(S)-1-(2-Naphthyl)ethylamine (1.0 eq)
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Formaldehyde (37% aq. solution, 2.2 eq)
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Formic Acid (98%, 5.0 eq)
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Sodium Hydroxide (for workup)[2]
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Dichloromethane (DCM) (extraction solvent)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool the Formic Acid (5.0 eq) to 0°C.
-
Addition: Slowly add (S)-1-(2-Naphthyl)ethylamine (1.0 eq) dropwise. Caution: Exothermic reaction.[1]
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Formaldehyde Addition: Add Formaldehyde solution (2.2 eq) to the mixture.
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Reflux: Heat the mixture to reflux (approx. 100°C) and stir for 12–18 hours. Evolution of CO₂ gas indicates reaction progress.
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Quench: Cool the reaction mixture to room temperature. Pour onto crushed ice.
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Basification: Basify the aqueous layer to pH >12 using 4M NaOH solution.
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Extraction: Extract the liberated free amine with DCM (3 x volumes).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Refinement: If necessary, purify via vacuum distillation or convert to the Hydrochloride salt (HCl/Ether) for recrystallization.
-
Synthesis Pathway Visualization (DOT)
Caption: Figure 1. Selective N-methylation via Eschweiler-Clarke protocol preserving the (S)-chiral center.[1]
Part 3: Applications in Drug Development
Structural Analoging (SAR Expansion)
In the development of calcimimetics (e.g., Cinacalcet analogs), the "naphthyl-ethyl-amine" scaffold is a pharmacophore.
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Cinacalcet: Uses the 1-naphthyl isomer.[1][3][4][5][6][7][8]
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CAS 885619-30-7: Uses the 2-naphthyl isomer.[1]
-
Application: Researchers substitute the 1-naphthyl group with the 2-naphthyl group to probe the binding pocket's steric constraints.[1] The 2-naphthyl group is more linear and extended compared to the globular 1-naphthyl, often altering potency and metabolic stability (CYP450 interaction).
Chiral Resolution Agent
As a secondary chiral amine, CAS 885619-30-7 serves as a resolving agent for racemic acids.[1]
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Mechanism: It forms diastereomeric salts with racemic acids.[1] The N-methyl group increases lipophilicity compared to the primary amine, often improving the solubility differential between the diastereomeric pairs in non-polar solvents, leading to higher enantiomeric excess (ee) during crystallization.
Ligand Synthesis for Asymmetric Catalysis
The compound is a precursor for N,N-bidentate ligands .[1]
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Reaction with phosphines or other chelators yields chiral ligands used in asymmetric hydrogenation or transition-metal catalyzed cross-couplings.[1]
Decision Logic for Compound Selection (DOT)
Caption: Figure 2. Strategic selection of 2-naphthyl isomer for SAR exploration and IP diversification.
Part 4: Handling, Safety & Storage
Safety Profile (GHS Classification):
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Signal Word: DANGER
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Hazard Statements:
-
Precautionary Measures: Wear chemical-resistant gloves (Nitrile), safety goggles, and face shield.[1] Handle in a fume hood to avoid inhalation of vapors.
Storage Protocols:
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Atmosphere: Store under inert gas (Argon or Nitrogen). Amines readily absorb CO₂ from the air to form carbamates.[1]
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Temperature: 2–8°C (Refrigerated).
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Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
References
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Synthesis of Chiral Amines: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines."[1] Angewandte Chemie International Edition, 2004.
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Eschweiler-Clarke Reaction: Icke, R. N., et al. "Eschweiler-Clarke Methylation of Amines."[1] Organic Syntheses, Coll.[1] Vol. 3, p.723.[1]
-
Cinacalcet SAR Studies: Harrington, P. E., et al. "Calcimimetics: Structure-Activity Relationships of Phenylalkylamine Calcium Receptor Agonists."[1] Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual grounding for naphthyl-amine pharmacophore).
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Properties of Naphthylamines: PubChem Compound Summary for (S)-1-(2-Naphthyl)ethylamine. National Center for Biotechnology Information.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 5. store.usp.org [store.usp.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine | CAS 20218-55-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]

